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Compound of Interest

Compound Name: Pentanimidoylamino-acetic acid

Cat. No.: B061729 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Pentanimidoylamino-acetic acid, also known by its systematic name N-(1-

iminopentyl)glycine, is a crucial intermediate in the synthesis of valuable pharmaceutical

compounds. This technical guide provides an in-depth overview of its molecular structure,

synthesis, and application, with a focus on its role in the production of the angiotensin II

receptor antagonist, Losartan. The information presented herein is intended to equip

researchers and drug development professionals with the necessary details to effectively utilize

this compound in their synthetic endeavors.

Molecular Structure and Properties
Pentanimidoylamino-acetic acid is an organic compound with the chemical formula

C7H14N2O2 and a molecular weight of approximately 158.2 g/mol .[1] Its structure features a

glycine moiety linked to a pentanimidoyl group.

Table 1: Physicochemical Properties of Pentanimidoylamino-acetic Acid
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Property Value Reference

CAS Number 193140-43-1 [1]

Molecular Formula C7H14N2O2 [1]

Molecular Weight 158.2 g/mol [1]

Synonyms

Glycine, N-(1-iminopentyl)-; 2-

(1-

aminopentylideneamino)acetic

acid

[1]

Synthesis of Pentanimidoylamino-acetic Acid
The synthesis of Pentanimidoylamino-acetic acid is achieved through the reaction of glycine

with methyl pentanimidate. A detailed experimental protocol is provided below, based on

established patent literature.

Experimental Protocol: Synthesis of
Pentanimidoylamino-acetic Acid[2]
Materials:

Glycine (18.77 g, 0.25 mol)

Methanol (80 ml)

Water (4.5 ml)

30% strength sodium hydroxide solution

Methyl pentanimidate (68.81 g of a 42% strength solution in toluene = 0.25 mol)

Toluene (75 ml)

Procedure:

A suspension of glycine in methanol and water is prepared and stirred.
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The suspension is cooled to 0°C.

The pH of the suspension is adjusted to 9.6 by the addition of a 30% strength sodium

hydroxide solution.

Methyl pentanimidate in toluene is added to the suspension over a period of 5 minutes.

The reaction mixture is stirred for 18 hours at room temperature.

The resulting suspension is filtered.

The filter cake is washed with toluene and dried.

Table 2: Quantitative Data for the Synthesis of Pentanimidoylamino-acetic Acid

Parameter Value Reference

Yield
25.45 g (64% based on

glycine)
[2]

Purity (by 1H-NMR) > 95% [2]

1H-NMR (CH3OD, 400 MHz) δ

0.94 (3H, t); 1.43 (2H, m); 1.70

(2H, m); 2.50 (2H, t); 3.75 (2H,

s)

[2]

Application in the Synthesis of a Losartan
Intermediate
Pentanimidoylamino-acetic acid is a key reactant in the Vilsmeier-Haack reaction to produce

2-butyl-4-chloro-5-formylimidazole, a critical intermediate in the synthesis of the

antihypertensive drug, Losartan.

Experimental Protocol: Synthesis of 2-butyl-5-
chloroimidazole-4-carbaldehyde[2]
Materials:
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Pentanimidoylamino-acetic acid (15.82 g, 100 mmol)

Toluene (75 ml)

Phosphorus oxychloride (43.80 g, 280 mmol)

N,N-dimethylformamide (20.57 g, 280 mmol)

Water (80 ml)

Ethyl acetate (80 ml)

Celite (5 g)

30% strength sodium hydroxide solution

Procedure:

Phosphorus oxychloride is added to a suspension of (pentanimidoylamino)acetic acid in

toluene over 5 minutes.

The mixture is heated to 80°C.

N,N-dimethylformamide is added over 7 minutes, during which the temperature rises to

96°C.

The mixture is stirred for 2 hours at 100°C and then cooled to 30°C.

The reaction mixture is poured into water with stirring, maintaining the temperature below

30°C.

Ethyl acetate and Celite are added, and the pH is adjusted to 1.2 with 30% strength sodium

hydroxide solution.

The mixture is filtered, and the phases are separated at 30°C.

The organic phase is washed twice with water and then concentrated to dryness.

Table 3: Quantitative Data for the Synthesis of 2-butyl-5-chloroimidazole-4-carbaldehyde
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Parameter Value Reference

Yield

13.39 g (58% based on

(pentanimidoylamino)acetic

acid)

[2]

HPLC Purity 81.4% [2]

Melting Point 90°C [3]

1H-NMR (250MHz, CDCl3) δ

0.94(t,3H), 1.40(sex,2H),

1.77(quin,2H), 2.83(t,2H),

9.55(s,1H)

[4]

Elemental Analysis

(Calculated)
C, 51.48; H, 5.94; N, 15.01 [4]

Elemental Analysis (Found) C, 51.38; H, 6.03; N, 14.78 [4]

Synthetic Workflow Visualization
The following diagram illustrates the two-step synthesis of the Losartan intermediate, 2-butyl-4-

chloro-5-formylimidazole, starting from glycine and methyl pentanimidate, with

Pentanimidoylamino-acetic acid as the key intermediate.
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Step 1: Synthesis of Pentanimidoylamino-acetic acid

Step 2: Synthesis of Losartan Intermediate

Glycine

Reaction

Vilsmeier Reagent
(POCl3, DMF)

Methyl Pentanimidate

Pentanimidoylamino-acetic acid

Yield: 64%

Vilsmeier-Haack
Reaction

2-butyl-4-chloro-5-
formylimidazole

Yield: 58%

Click to download full resolution via product page

Caption: Synthetic pathway for 2-butyl-4-chloro-5-formylimidazole.

Conclusion
Pentanimidoylamino-acetic acid serves as a vital building block in medicinal chemistry,

particularly in the synthesis of Losartan. The detailed protocols and quantitative data provided

in this guide offer a comprehensive resource for chemists and researchers in the

pharmaceutical industry. The efficient two-step synthesis of the key imidazole intermediate

highlights a practical application of this compound, enabling the large-scale production of this

important therapeutic agent. Further research into the optimization of these synthetic steps

could lead to even more efficient and cost-effective manufacturing processes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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